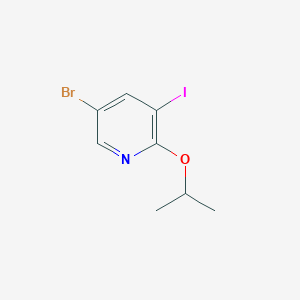

5-Bromo-3-iodo-2-isopropoxy-pyridine

CAS No.: 848243-21-0

Cat. No.: VC2070486

Molecular Formula: C8H9BrINO

Molecular Weight: 341.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848243-21-0 |

|---|---|

| Molecular Formula | C8H9BrINO |

| Molecular Weight | 341.97 g/mol |

| IUPAC Name | 5-bromo-3-iodo-2-propan-2-yloxypyridine |

| Standard InChI | InChI=1S/C8H9BrINO/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,1-2H3 |

| Standard InChI Key | DEVYFRFVAOVGRF-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=C(C=N1)Br)I |

| Canonical SMILES | CC(C)OC1=C(C=C(C=N1)Br)I |

Introduction

Chemical Identity and Structural Properties

Basic Identification

5-Bromo-3-iodo-2-isopropoxy-pyridine is characterized by the molecular formula C₈H₉BrINO and a molecular weight of 341.97 g/mol . The compound is registered under CAS number 848243-21-0 and MDL number MFCD07366719 . In chemical databases, it is also identified by the PubChem Compound ID 17750189.

Structural Representation

The compound features a pyridine ring with three key substituents: a bromine atom at position 5, an iodine atom at position 3, and an isopropoxy group at position 2. This arrangement creates a highly functionalized heterocyclic scaffold. The structure can be represented through various notation systems:

| Notation Type | Representation |

|---|---|

| IUPAC Name | 5-bromo-3-iodo-2-propan-2-yloxypyridine |

| Standard InChI | InChI=1S/C8H9BrINO/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,1-2H3 |

| Standard InChIKey | DEVYFRFVAOVGRF-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=C(C=N1)Br)I |

| Canonical SMILES | CC(C)OC1=C(C=C(C=N1)Br)I |

The strategic placement of halogens (bromine and iodine) on the pyridine ring, combined with the isopropoxy group, contributes to the compound's utility in organic synthesis. These functional groups provide opportunities for selective transformations through various reaction mechanisms, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed processes.

Physical and Chemical Properties

Physical Characteristics

While specific physical data for 5-Bromo-3-iodo-2-isopropoxy-pyridine is limited in the available literature, we can consider the properties of related halogenated pyridines. The compound likely exists as a crystalline solid at room temperature, with a high melting point typical of halogenated heterocycles. For context, the related compound 5-bromo-3-iodo-pyridin-2-ol has a melting point of 226-227°C .

Comparison with Related Compounds

Several structurally related compounds appear in chemical catalogs and research literature, demonstrating the importance of this class of molecules:

The structural variations primarily involve the substituent at the 2-position, ranging from hydroxyl (in 5-bromo-3-iodo-pyridin-2-ol) to methoxy and chloro groups. These substituents influence the compound's reactivity, solubility, and application potential in various synthetic contexts.

Synthesis and Production Approaches

Related Synthetic Pathways

The synthesis of the related compound 2-Amino-5-bromo-3-iodopyridine provides valuable insights into potential synthetic approaches. This synthesis, reported by Li et al., involves a two-step process starting from 2-aminopyridine :

-

Bromination: 2-Aminopyridine is brominated using N-bromosuccinimide (NBS) in acetone at 10°C to yield 2-amino-5-bromopyridine.

-

Iodination: The brominated intermediate undergoes iodination using a combination of potassium iodide (KI) and potassium iodate (KIO3) in sulfuric acid at 100°C.

For 5-Bromo-3-iodo-2-isopropoxy-pyridine, a plausible synthetic route might involve:

-

Starting with 2-hydroxypyridine

-

Conversion to 2-isopropoxypyridine via alkylation with isopropyl halide

-

Selective bromination at the 5-position

-

Selective iodination at the 3-position

Alternatively, the synthesis might begin with 5-bromo-3-iodo-pyridin-2-ol (as identified in search result ), followed by alkylation with an isopropyl group.

Applications in Chemical Research and Synthesis

Role as a Chemical Intermediate

5-Bromo-3-iodo-2-isopropoxy-pyridine serves as a valuable intermediate in organic synthesis due to its multiple reactive sites. The presence of two different halogen atoms (bromine and iodine) allows for selective functionalization through various metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Sonogashira couplings).

Analytical Methods and Characterization

Identification Techniques

For research purposes, 5-Bromo-3-iodo-2-isopropoxy-pyridine can be characterized using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Elemental analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume